3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.287. The purity is usually 95%.
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Biological Activity
3-Methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a triazole ring and a pyridine moiety. Research has indicated that such compounds can exhibit significant antimicrobial, antifungal, and anticancer properties. This article will explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring that is known for its pharmacological significance.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. The compound has been shown to possess notable antibacterial activity against various strains. For instance, research indicates that derivatives of triazoles demonstrate efficacy against Gram-positive and Gram-negative bacteria.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate to high sensitivity | |
Escherichia coli | Moderate sensitivity | |
Bacillus subtilis | High sensitivity |
In a comparative study, triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various pathogens, indicating their potential as antimicrobial agents.
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The compound under study has been evaluated for its antifungal efficacy against common fungal pathogens:
The presence of the pyridine ring enhances the lipophilicity of the compound, contributing to its ability to penetrate fungal cell walls effectively.
Anticancer Activity
Emerging research suggests that triazole derivatives may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For example:
- Cell Line : MCF-7 (Breast Cancer)
- Cell Line : HeLa (Cervical Cancer)
These findings indicate that the compound may interfere with cancer cell proliferation and survival.
Case Studies
Several case studies have highlighted the potential applications of triazole derivatives in clinical settings:
-
Case Study on Antimicrobial Resistance :
A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various triazole derivatives against resistant bacterial strains. The results indicated that the compound showed promise as an alternative treatment option for infections caused by resistant pathogens . -
Clinical Trials for Antifungal Treatments :
Clinical trials assessing the efficacy of triazole-based therapies in immunocompromised patients demonstrated significant improvements in outcomes for those infected with Candida spp., suggesting a potential role in treating systemic fungal infections .
Properties
IUPAC Name |
5-methyl-4-propan-2-yl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9(2)16-10(3)14-15(12(16)17)8-11-4-6-13-7-5-11/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQZHNBUTUXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(C)C)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.